

The Pharmacological Potential of 1,1-Diphenyl-2-propanol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Diphenyl-2-propanol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **1,1-diphenyl-2-propanol** scaffold is a privileged structural motif in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential therapeutic applications, particularly in the realm of neuroscience. This technical guide provides an in-depth overview of the known biological activities of **1,1-diphenyl-2-propanol** derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising class of molecules.

Core Biological Activities and Quantitative Data

The primary area of investigation for **1,1-diphenyl-2-propanol** derivatives has been their interaction with the central nervous system, with a significant focus on their antidepressant and serotonergic properties.

Serotonergic Receptor Binding Affinity

A key biological target for this class of compounds is the serotonin (5-HT) receptor system. Derivatives have shown high affinity and selectivity for various 5-HT receptor subtypes,

particularly the 5-HT1D receptor.

Table 1: Serotonin Receptor Binding Affinities of **1,1-Diphenyl-2-propanol** Derivatives

Compound	Receptor Subtype	Assay Type	Test System	Affinity (pKi)	Selectivity	Reference
BRL-15572	h5-HT1D	Radioligand Binding	CHO Cells	7.9	60-fold vs. h5-HT1B	[1]
BRL-15572	h5-HT1A	Radioligand Binding	CHO Cells	7.7	-	
BRL-15572	h5-HT2B	Radioligand Binding	CHO Cells	7.4	-	
BRL-15572	h5-HT1B	Radioligand Binding	CHO Cells	6.1	-	
SB-216641	h5-HT1B	Radioligand Binding	CHO Cells	9.0	25-fold vs. h5-HT1D	[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity.

Monoamine Transporter Inhibition

In the context of their antidepressant potential, certain analogs have been evaluated for their ability to inhibit the reuptake of monoamine neurotransmitters.

Table 2: Monoamine Transporter Inhibition by Related Analogs

Compound	Transporter	Assay Type	Affinity (Ki, nM)	Reference
D-142	SERT	Radioligand Uptake Inhibition	14.7	
D-142	NET	Radioligand Uptake Inhibition	29.3	
D-142	DAT	Radioligand Uptake Inhibition	59.3	
PRC200-SS	SERT	Radioligand Binding	2.3 (Kd) / 2.1 (Ki)	[2][3]
PRC200-SS	NET	Radioligand Binding	0.63 (Kd) / 1.5 (Ki)	[2][3]
PRC200-SS	DAT	Radioligand Binding	18 (Kd) / 61 (Ki)	[2][3]

Note: SERT (Serotonin Transporter), NET (Norepinephrine Transporter), DAT (Dopamine Transporter). Ki is the inhibition constant; Kd is the dissociation constant. Lower values indicate higher potency.

In Vivo Antidepressant Activity

The antidepressant potential of these derivatives has been substantiated in preclinical animal models.

Table 3: In Vivo Antidepressant-like Activity of a **1,1-Diphenyl-2-propanol** Derivative

Compound	Animal Model	Assay	Endpoint	Result	Reference
BRL 14342	Mouse	Reserpine-prevention	Prevention of ptosis	Potent activity	[4][5]

Anticancer Activity

While less explored, some structurally related compounds have demonstrated cytotoxic effects against cancer cell lines. Research into the direct anticancer potential of **1,1-diphenyl-2-propanol** derivatives is an emerging area. For instance, a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which share structural similarities, have shown significant cytotoxic activity against the MCF-7 human breast cancer cell line, with IC50 values indicating higher potency than the reference drug Tamoxifen.[6]

Experimental Protocols

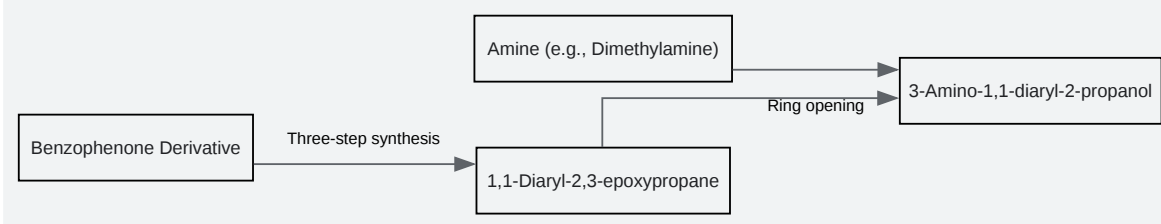
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols relevant to the evaluation of **1,1-diphenyl-2-propanol** derivatives.

Synthesis of 3-Amino-1,1-diaryl-2-propanols

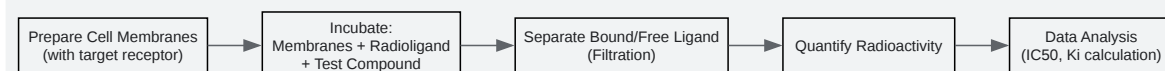
A general and widely applicable route for the synthesis of 3-amino-1,1-diaryl-2-propanols involves the regiospecific ring opening of a suitably functionalized 1,1-diaryl-2,3-epoxypropane with an appropriate amine.[4][5] The epoxypropane precursor is typically synthesized in three stages from the corresponding benzophenone.[4][5]

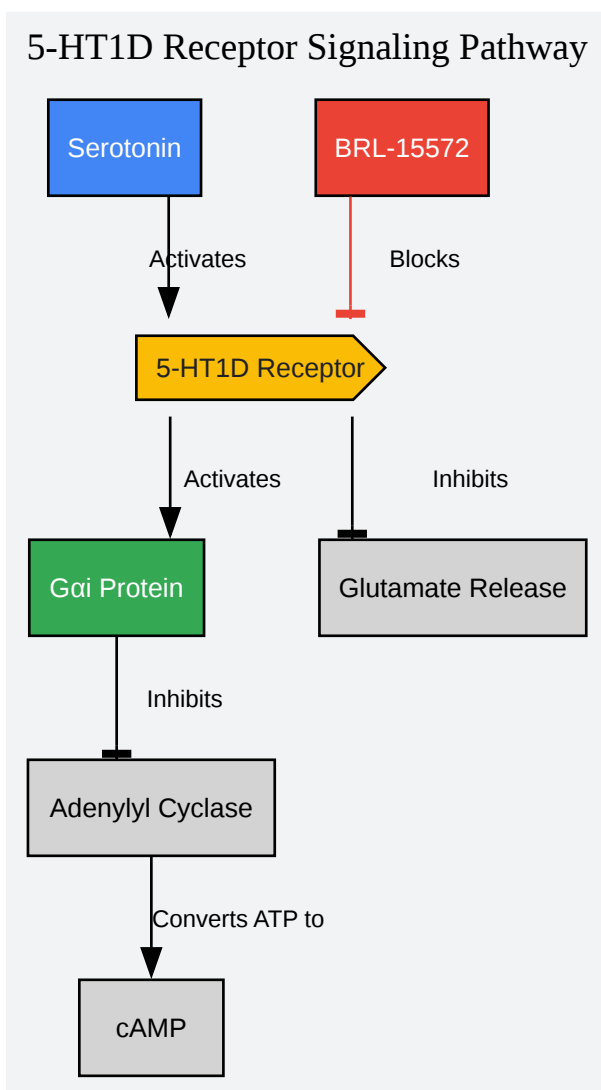
A more specific example is the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol, which can be achieved through the Raney nickel-catalyzed reduction of 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol, followed by dimethylation.[7]

Synthesis of 3-Amino-1,1-diaryl-2-propanols



Radioligand Binding Assay Workflow





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